2-Phenethylmorpholine hydrochloride

Description

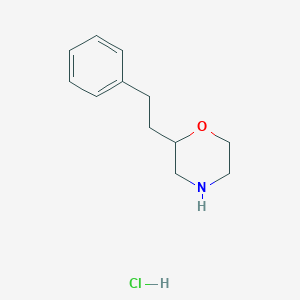

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-phenylethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12;/h1-5,12-13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAELWHCWBVQATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 2 Phenethylmorpholine Hydrochloride

Diverse Synthetic Routes to the 2-Phenethylmorpholine Scaffold

The construction of the 2-phenethylmorpholine scaffold can be approached through various synthetic methodologies. These routes primarily focus on the formation of the morpholine (B109124) ring and the concurrent or subsequent introduction of the phenethyl group at the C2 position.

Methodologies for Morpholine Ring Formation

The formation of the morpholine ring is a critical step in the synthesis of 2-phenethylmorpholine. Several established methods for the synthesis of morpholines can be adapted for this purpose. A common and effective strategy involves the cyclization of N-substituted diethanolamine (B148213) derivatives. In the context of 2-phenethylmorpholine, this would typically involve the cyclization of an N-(2-hydroxy-2-phenylethyl)ethanolamine. This cyclization can be achieved under acidic conditions, often with a strong acid catalyst, which promotes the intramolecular dehydration of the diol to form the ether linkage of the morpholine ring.

Another prevalent method is the reaction of a primary amine with a diepoxide or a dihalide. For the synthesis of 2-phenethylmorpholine, this could involve the reaction of phenethylamine (B48288) with a suitable diepoxide, such as 1,2-epoxy-3,4-epoxybutane, or a dihalo ether like bis(2-chloroethyl) ether. The reaction conditions for such nucleophilic substitutions need to be carefully controlled to favor the desired cyclization over polymerization or other side reactions.

More contemporary approaches include metal-catalyzed cyclization reactions. For instance, palladium-catalyzed hydroamination has been utilized for the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines and unsaturated alcohol nucleophiles. chemrxiv.org While not a direct synthesis of 2-phenethylmorpholine, this methodology highlights the potential of transition metal catalysis in constructing the morpholine ring with high stereocontrol.

A particularly efficient one- or two-step protocol for the conversion of 1,2-amino alcohols to morpholines utilizes ethylene (B1197577) sulfate (B86663). This method is noted for its high yield and the clean isolation of the N-monoalkylation product from a simple SN2 reaction. chemrxiv.org This approach could be adapted by using 2-amino-1-phenylethanol (B123470) as the starting amino alcohol.

| Method | Starting Materials | Key Transformation | Reference |

| Cyclization of N-substituted diethanolamine | N-(2-hydroxy-2-phenylethyl)ethanolamine | Acid-catalyzed intramolecular dehydration | General Knowledge |

| Reaction with diepoxide/dihalide | Phenethylamine, bis(2-chloroethyl) ether | Nucleophilic substitution and cyclization | General Knowledge |

| Palladium-catalyzed hydroamination | Carbamate-protected aziridine, unsaturated alcohol | Intramolecular hydroamination | chemrxiv.org |

| Ethylene sulfate method | 2-Amino-1-phenylethanol, Ethylene sulfate | SN2 reaction followed by cyclization | chemrxiv.org |

Introduction and Modification of the Phenethyl Moiety

The introduction of the phenethyl group is a defining feature of the target molecule. This can be achieved either by starting with a precursor that already contains the phenethyl group or by introducing it during the synthetic sequence.

One of the most direct methods is to use phenethylamine as a key building block. For example, the reaction of phenethylamine with two equivalents of an ethylene oxide equivalent, such as 2-chloroethanol, can lead to the formation of N-phenethyldiethanolamine, which can then be cyclized as described previously.

Alternatively, the phenethyl group can be introduced via a Grignard reaction. For instance, the reaction of a morpholine-2-one derivative with a phenethylmagnesium bromide would install the phenethyl group at the C2 position. Subsequent reduction of the carbonyl group would yield the desired 2-phenethylmorpholine.

Another strategy involves the modification of a pre-existing substituent on the morpholine ring. For example, a 2-formylmorpholine derivative could undergo a Wittig reaction with benzyltriphenylphosphonium (B107652) chloride to form a styryl intermediate, which can then be reduced to the phenethyl group.

Stereoselective and Enantioselective Synthetic Approaches

The C2 position of 2-phenethylmorpholine is a stereocenter, meaning the compound can exist as a pair of enantiomers. Controlling the stereochemistry at this position is often crucial for biological activity. Therefore, stereoselective and enantioselective synthetic approaches are of significant interest.

One strategy to achieve stereocontrol is to use a chiral starting material. For example, starting with an enantiomerically pure amino alcohol, such as (R)- or (S)-2-amino-1-phenylethanol, and applying a cyclization method that does not racemize the stereocenter, will lead to the corresponding enantiomer of 2-phenethylmorpholine.

Diastereoselective synthesis can be employed when another stereocenter is present in the molecule. For instance, if a substituted morpholine is being synthesized, the introduction of the phenethyl group can be influenced by the existing stereochemistry, leading to a preferential formation of one diastereomer over the other.

Precursor Compound Utilization in Targeted Synthesis

The selection of appropriate precursor compounds is fundamental to an efficient and stereochemically defined synthesis of 2-phenethylmorpholine hydrochloride. The use of chiral precursors and functionalized intermediates plays a pivotal role in achieving the desired enantiopurity and facilitating convergent synthetic strategies.

Functionalized Intermediates in Convergent Synthesis

Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. This approach can be more efficient and allows for greater flexibility in the synthesis of analogues. For the synthesis of 2-phenethylmorpholine, functionalized intermediates can be employed in a convergent manner.

One such strategy involves the use of a pre-formed, functionalized morpholine ring. For example, a 2-carboxymorpholine derivative can be synthesized and then coupled with a phenethylamine derivative. Alternatively, a 2-hydroxymethylmorpholine can be oxidized to the corresponding aldehyde, which can then undergo a Wittig reaction with a benzylphosphonium ylide to introduce the phenethyl group in a stepwise manner.

Another convergent approach would involve the coupling of a phenethyl-containing fragment with a fragment that will form the remainder of the morpholine ring. For instance, N-(2-phenylethyl)aziridine could be reacted with a 2-haloethanol derivative in the presence of a base to form the morpholine ring in a single step.

Finally, the synthesis of this compound is completed by treating the free base form of 2-phenethylmorpholine with hydrochloric acid. This is a standard acid-base reaction where the nitrogen atom of the morpholine ring is protonated by the hydrochloric acid, forming the corresponding hydrochloride salt. This salt form often has improved solubility and stability compared to the free base, making it more suitable for certain applications. The reaction is typically carried out in an organic solvent, such as diethyl ether or isopropanol, in which the hydrochloride salt is insoluble, leading to its precipitation and easy isolation.

Catalytic Systems and Reaction Environment Optimization

The construction of the morpholine ring and the optimization of the reaction conditions are pivotal in the synthesis of 2-phenethylmorpholine. Various catalytic systems and environmental factors play a crucial role in determining the efficiency and selectivity of these transformations.

Homogeneous and Heterogeneous Catalysis in Ring Closure Reactions

The formation of the morpholine ring in 2-phenethylmorpholine and its analogs often involves intramolecular cyclization, which can be facilitated by both homogeneous and heterogeneous catalysts. Homogeneous catalysts, being in the same phase as the reactants, generally offer high activity and selectivity due to well-defined active sites. rsc.orgresearchgate.net In contrast, heterogeneous catalysts, existing in a different phase, are prized for their stability and ease of separation and recycling. rsc.orgresearchgate.net

The choice between homogeneous and heterogeneous catalysis depends on the specific synthetic route. For instance, in the synthesis of substituted morpholines, palladium-catalyzed reactions are common. A homogeneous palladium catalyst might be used in a Tsuji-Trost reaction of a vinyloxirane with an appropriate amino alcohol, followed by an in-situ iron(III)-catalyzed heterocyclization to form the morpholine ring. Another approach involves a Wacker-type aerobic oxidative cyclization of an alkene tethered to an amine, using a homogeneous palladium catalyst.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic structures like morpholines. wikipedia.org This reaction typically employs homogeneous ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their tolerance to a wide range of functional groups. researchgate.net The driving force for RCM is often the entropically favorable release of a small volatile molecule like ethylene. wikipedia.org

While specific examples detailing the use of heterogeneous catalysts for the direct synthesis of 2-phenethylmorpholine are not extensively documented in publicly available literature, the general principles of heterogenizing homogeneous catalysts are well-established. This involves anchoring a homogeneous catalyst to a solid support, aiming to combine the high selectivity of the homogeneous catalyst with the practical advantages of a heterogeneous system. researchgate.net

Influence of Solvent Systems and Temperature Profiles on Yield and Selectivity

The selection of an appropriate solvent and the control of the reaction temperature are critical parameters that significantly impact the yield and selectivity of the synthesis of 2-phenethylmorpholine. The solvent can influence the solubility of reactants and catalysts, the rate of reaction, and the position of the chemical equilibrium.

In the synthesis of related 2-arylmorpholine derivatives, the reaction conditions, including the choice of solvent and temperature, have been shown to be crucial. For instance, the reduction of an intermediate can be carried out at an elevated temperature, such as refluxing at 180°C. researchgate.net The optimization of these parameters is often empirical and is a key aspect of process development.

The table below illustrates the effect of solvent on the yield of a generic organic reaction, highlighting the importance of this parameter.

| Solvent | Yield (%) |

| Acetonitrile (B52724) | 85 |

| Dichloromethane | 78 |

| Toluene | 72 |

| Tetrahydrofuran | 65 |

This is a representative table and does not depict actual data for the synthesis of 2-phenethylmorpholine due to the lack of specific literature data.

Microwave-Assisted Synthesis and Other Accelerated Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govnih.gov The application of microwave irradiation in the synthesis of heterocyclic compounds, including morpholine derivatives, has been well-documented. nih.govmdpi.com

The table below provides a comparison of reaction times and yields for a generic heterocyclic synthesis using conventional versus microwave heating, illustrating the typical advantages of MAOS.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 8 hours | 65 |

| Microwave Irradiation | 10 minutes | 92 |

This is a representative table and does not depict actual data for the synthesis of 2-phenethylmorpholine due to the lack of specific literature data.

Post-Synthetic Modifications and Hydrochloride Salt Formation

Once the 2-phenethylmorpholine scaffold is synthesized, it can undergo various chemical transformations to introduce new functional groups or to prepare its hydrochloride salt for specific applications.

Derivatization Reactions of the Morpholine Nitrogen

The secondary amine of the morpholine ring in 2-phenethylmorpholine is a key site for derivatization. N-alkylation and N-acylation are common reactions that allow for the introduction of a wide variety of substituents, which can be crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

N-Alkylation: This can be achieved by reacting 2-phenethylmorpholine with an alkyl halide in the presence of a base. The choice of the alkylating agent and reaction conditions will determine the nature of the substituent introduced at the nitrogen atom.

N-Acylation: The morpholine nitrogen can be acylated using an acyl chloride or an acid anhydride. This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule.

Functional Group Interconversions on the Phenethyl Side Chain

The phenethyl side chain of 2-phenethylmorpholine offers another site for chemical modification. Functional group interconversions on the aromatic ring can be used to introduce a variety of substituents, thereby modulating the properties of the molecule. ub.edufiveable.mevanderbilt.edu

Common transformations include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can introduce substituents at various positions on the phenyl ring. The directing effects of the existing alkyl chain will influence the regioselectivity of these reactions.

Modification of Existing Substituents: If the phenyl ring is already substituted, these substituents can be further modified. For example, a nitro group can be reduced to an amino group, which can then be subjected to a wide range of further derivatization reactions. A ketone can be reduced to an alcohol or converted to other functional groups.

Protonation and Salt Formation Equilibria

The formation of this compound involves the protonation of the basic nitrogen atom within the morpholine ring. This acid-base reaction is a fundamental principle in organic chemistry, governed by the relative basicity of the amine and the strength of the acid used. The nitrogen atom in the morpholine ring of 2-phenethylmorpholine possesses a lone pair of electrons, making it a Lewis base and a Brønsted-Lowry base, readily accepting a proton (H⁺).

The basicity of the nitrogen in N-substituted morpholines is a critical factor in the salt formation process. The pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid, is a quantitative measure of the basicity of an amine. For morpholine itself, the pKa of its conjugate acid is approximately 8.5. nih.gov The substitution of a hydrogen atom on the nitrogen with a phenethyl group in 2-phenethylmorpholine is expected to have a modest influence on the basicity of the nitrogen atom. The electron-donating inductive effect of the alkyl chain could slightly increase the electron density on the nitrogen, thereby increasing its basicity.

The equilibrium for the protonation of 2-phenethylmorpholine by a generic acid (HA) can be represented as follows:

C12H17NO + HA ⇌ [C12H17NOH]+ + A-

When hydrochloric acid (HCl) is used as the proton source, the equilibrium lies far to the right, favoring the formation of the thermodynamically stable this compound salt. This is because HCl is a strong acid, and the morpholine nitrogen is a moderately strong base. The resulting salt is an ionic compound composed of the protonated 2-phenethylmorpholinium cation and the chloride anion.

The formation of the hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the aqueous solubility and stability of basic drug molecules. bldpharm.com The conversion of the free base, which may be an oil or a solid with low water solubility, into a crystalline hydrochloride salt often enhances its handling properties and allows for formulation in aqueous solutions. bldpharm.com The protonation of the amine and subsequent salt formation can be achieved by treating a solution of 2-phenethylmorpholine free base with a solution of hydrogen chloride in a suitable solvent, such as ethanol (B145695) or diethyl ether. The resulting salt typically precipitates from the solution and can be isolated by filtration. google.com

The degree of protonation at a given pH is determined by the Henderson-Hasselbalch equation. At a pH equal to the pKa of the conjugate acid of 2-phenethylmorpholine, the concentrations of the free base and the protonated form are equal. At pH values below the pKa, the protonated form predominates, while at pH values above the pKa, the free base is the major species.

Table 1: pKa Values of Morpholine and Related Amines

| Compound | pKa of Conjugate Acid | Reference |

| Morpholine | 8.49 | nih.gov |

| Triethylamine (B128534) | 10.8 | organicchemistrydata.org |

| Pyridine | 5.2 | organicchemistrydata.org |

This table provides context for the basicity of the morpholine ring in comparison to other common amines.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable tools in modern chemistry, offering detailed insights into molecular structure, connectivity, and spatial arrangement. For 2-Phenethylmorpholine hydrochloride, a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provides a complete picture of its chemical identity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

The analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra is the foundational step in structural elucidation. The chemical shift (δ), measured in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment. For this compound, the presence of aromatic and aliphatic protons, as well as distinct carbon atoms in the phenyl ring, ethyl linker, and morpholine (B109124) ring, would result in a characteristic set of signals.

The protonation of the morpholine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the neighboring protons and carbons, typically causing them to shift downfield (to a higher ppm value) due to the inductive effect of the positive charge.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Phenethyl-CH₂ (Ar-CH₂) | ~2.90 | Triplet |

| Phenethyl-CH₂ (CH₂-N) | ~2.80 | Triplet |

| Morpholine-CH₂ (O-CH₂) | ~3.90 | Multiplet |

| Morpholine-CH₂ (N-CH₂) | ~3.10 | Multiplet |

(Note: These are predicted values and can vary based on the solvent and experimental conditions.)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | ~138 |

| Aromatic CH (ortho, meta, para) | 126 - 129 |

| Phenethyl-CH₂ (Ar-CH₂) | ~33 |

| Phenethyl-CH₂ (CH₂-N) | ~58 |

| Morpholine-CH₂ (O-CH₂) | ~66 |

| Morpholine-CH₂ (N-CH₂) | ~53 |

(Note: These are predicted values and can vary based on the solvent and experimental conditions.)

While 1D NMR provides essential information, complex structures often require two-dimensional (2D) NMR experiments to resolve signal overlap and establish definitive atomic connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) groups of the phenethyl chain and within the morpholine ring, confirming the proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation). columbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of each carbon atom that bears protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). columbia.edu This is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the aromatic protons to the carbons of the ethyl chain, and from the ethyl protons to the carbons of the morpholine ring, thus connecting all the fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformational preferences of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful technique that provides the exact mass of a molecule with very high precision, which allows for the determination of its elemental formula. researchgate.net This is a critical piece of data for confirming the identity of a compound.

In tandem mass spectrometry (MS/MS), a specific ion (the parent or precursor ion) is selected, fragmented, and the resulting fragment (or product) ions are analyzed. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. The fragmentation of 2-Phenethylmorpholine would likely involve cleavage at the bonds of the ethyl linker and within the morpholine ring. Common fragmentation pathways for phenethylamines and morpholine-containing structures can provide a basis for interpreting the spectrum of this compound. researchgate.net

Table 3: Plausible Mass Fragmentation Ions for 2-Phenethylmorpholine

| m/z (mass-to-charge ratio) | Proposed Fragment Structure |

|---|---|

| 191.27 | [M+H]⁺ (protonated molecule) |

| 105.07 | [C₈H₉]⁺ (phenylethyl cation) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

| 86.09 | [C₅H₁₂N]⁺ (morpholine-containing fragment) |

(Note: These are theoretical values for the free base. The hydrochloride salt would likely show the same fragmentation pattern for the protonated molecule.)

For the analysis of this compound in complex matrices or for purity assessment, coupling high-performance liquid chromatography (HPLC) with mass spectrometry is the method of choice. nih.govnih.gov LC separates the components of a mixture based on their physicochemical properties, and the MS detector then provides mass information for each separated component. nih.gov This allows for both the quantification and identification of the target compound in a complex sample. The use of a reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) with a modifier like formic acid is a common approach for the analysis of such amine compounds. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Based on the analysis of similar compounds, the expected IR absorption bands for this compound are summarized in the table below. The presence of a broad band in the 2700-2400 cm⁻¹ region would be indicative of the hydrochloride salt of a tertiary amine. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the ethyl and morpholine moieties would be observed just below 3000 cm⁻¹. The C-O-C stretching of the morpholine ring is another key diagnostic peak.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N⁺-H Stretch (Amine Salt) | 2700 - 2400 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C-O-C Stretch (Ether) | 1150 - 1085 |

| Aromatic C=C Bending | 1600 - 1450 |

This table is generated based on typical IR absorption ranges for the specified functional groups and serves as a hypothetical representation for this compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The process would involve growing a suitable single crystal of this compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map derived from the diffraction data allows for the precise placement of each atom in the crystal lattice. The data obtained would not only confirm the connectivity of the phenethyl and morpholine moieties but also establish the stereochemistry of the molecule. Due to the lack of publicly available crystallographic data for this compound, a hypothetical representation of such data is not feasible.

Chromatographic Separation Techniques in Research Purification and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and quantification. For a polar compound like this compound, a reversed-phase HPLC method would likely be developed.

Method development would involve a systematic approach to optimize separation parameters. This includes selecting an appropriate stationary phase, such as a C18 or C8 column, and optimizing the mobile phase composition. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of the amine and ensure good peak shape. Detection would most likely be performed using a UV detector, set at a wavelength where the phenyl group exhibits strong absorbance (around 254 nm).

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical set of HPLC conditions for the analysis of this compound, based on methods for similar compounds.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is a salt and thus not directly suitable for GC analysis due to its low volatility, GC can be employed to analyze for volatile impurities or related substances. For instance, the free base, 2-phenethylmorpholine, could be analyzed by GC.

To analyze the hydrochloride salt, a derivatization step would likely be necessary to increase its volatility. This could involve acylation or silylation of the morpholine nitrogen (after conversion to the free base). The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would provide the added advantage of structural information, aiding in the identification of any impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. For the synthesis of this compound, TLC would be an invaluable tool to track the conversion of starting materials to the desired product.

A TLC analysis would involve spotting a solution of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, which would be a mixture of organic solvents. The choice of the mobile phase is crucial for achieving good separation. For a basic compound like 2-phenethylmorpholine, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with a small amount of a base like triethylamine (B128534) to prevent peak tailing, would be used. After development, the spots can be visualized under UV light (due to the phenyl group) or by using a staining agent. The retention factor (Rf) value of the product spot would be compared to that of the starting materials to assess the reaction's progress.

Advanced Analytical System Integration

For a comprehensive characterization of this compound, the integration of multiple analytical systems is highly beneficial. A prime example of such integration is Liquid Chromatography-Mass Spectrometry (LC-MS). This powerful hyphenated technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry.

An LC-MS system would allow for the separation of this compound from its impurities, followed by the determination of the molecular weight of each component. Furthermore, tandem mass spectrometry (MS/MS) experiments could be performed to obtain structural information about the parent compound and any detected impurities by analyzing their fragmentation patterns. This integrated approach provides a much higher level of confidence in the identification of the main component and the characterization of its purity profile than either technique could achieve alone.

Method Validation and Robustness Studies in Research Analytical Chemistry

In a non-pharmaceutical research context, method validation ensures that an analytical procedure is suitable for its intended purpose, providing reliable and reproducible data. science.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD).

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the certified value.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

The following table provides hypothetical acceptance criteria for these parameters in a research setting for the analysis of this compound.

| Parameter | Acceptance Criteria (Illustrative) |

| Precision (RSD) | ≤ 5% for replicate injections |

| Accuracy (% Recovery) | 95% - 105% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In the context of impurity profiling, a specific method can separate and detect impurities from the main compound and from each other. High-resolution mass spectrometry is particularly advantageous for demonstrating specificity due to its ability to resolve ions with very small mass differences. thermofisher.com

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are important performance characteristics. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net For impurity profiling, low LODs and LOQs are crucial for identifying and quantifying trace-level impurities that could be significant in a research context. For instance, a validated LC-MS/MS method for other phenethylamines has demonstrated LOQs as low as 1.0 ng/mL. nih.gov

Mechanistic Investigations of Chemical Reactions Involving 2 Phenethylmorpholine Hydrochloride

Elucidation of Reaction Pathways and Intermediates in Synthesis

The synthesis of 2-phenethylmorpholine primarily follows two well-established reaction pathways: the N-alkylation of morpholine (B109124) with a phenethyl electrophile and the reductive amination of phenylacetaldehyde (B1677652) with morpholine.

The N-alkylation pathway involves the direct reaction of morpholine with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) or a similar electrophile. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the morpholine ring acts as the nucleophile, attacking the electrophilic carbon atom of the phenethyl group, which bears a partial positive charge due to the electron-withdrawing nature of the leaving group (e.g., bromide). The reaction proceeds through a single transition state where the new carbon-nitrogen bond is forming concurrently with the breaking of the carbon-leaving group bond. The resulting product is the free base, 2-phenethylmorpholine, which is then protonated by hydrochloric acid to yield the final salt.

The reductive amination pathway offers an alternative route, starting from phenylacetaldehyde and morpholine. akjournals.com This one-pot reaction begins with the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of phenylacetaldehyde. sumitomo-chem.co.jp This initial addition forms an unstable hemiaminal (or carbinolamine) intermediate. sumitomo-chem.co.jp The hemiaminal then undergoes dehydration to form an enamine or, under acidic conditions, an iminium cation. akjournals.comwikipedia.org The C=N double bond of the iminium ion is then reduced by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to yield 2-phenethylmorpholine. researchgate.netlibretexts.orgresearchgate.net The choice of reducing agent is crucial; milder reagents like NaBH(OAc)3 are often preferred as they selectively reduce the iminium ion without significantly reducing the starting aldehyde. researchgate.netresearchgate.net

The final step in both pathways is the protonation of the tertiary amine nitrogen of 2-phenethylmorpholine with hydrochloric acid. This acid-base reaction is a rapid and essentially irreversible process that yields the stable 2-phenethylmorpholine hydrochloride salt.

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for the synthesis of this compound are scarce. However, studies on analogous N-alkylation and reductive amination reactions provide valuable insights into the energetic and rate-determining steps of these transformations.

For the N-alkylation of morpholine , kinetic studies have been performed on similar systems, such as the N-alkylation with various alcohols over a solid-phase catalyst. researchgate.netrsc.org In a study on the N-methylation of morpholine with methanol, the reaction was found to follow pseudo-first-order kinetics. researchgate.netrsc.org The apparent activation energy for this specific transformation was determined to be 46.20 kJ mol-1. researchgate.netrsc.org While this value is for N-methylation, it provides a reasonable estimate for the energy barrier of N-alkylation of morpholine. The reaction rate is influenced by factors such as temperature, pressure, and the molar ratio of reactants. rsc.org

The following table presents kinetic data for the N-alkylation of morpholine with different alcohols, illustrating the influence of the alkylating agent's structure on reaction efficiency.

| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | Conversion of Morpholine (%) | Selectivity to N-Alkylmorpholine (%) | Apparent Activation Energy (kJ mol⁻¹) |

| Methanol | 220 | 3:1 | 95.3 | 93.8 | 46.20 researchgate.netrsc.org |

| Ethanol (B145695) | 220 | 3:1 | 95.4 | 93.1 | Not Reported |

| 1-Propanol | 220 | 3:1 | 94.1 | 92.4 | Not Reported |

| 1-Butanol | 230 | 4:1 | 95.3 | 91.2 | Not Reported |

Data sourced from a study on the gas-solid phase N-alkylation of morpholine over a CuO–NiO/γ–Al2O3 catalyst. researchgate.netrsc.org

Examination of Catalytic Cycles and Active Species

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthesis of N-substituted morpholines. Both N-alkylation and reductive amination can be significantly accelerated through the use of appropriate catalysts.

In the N-alkylation of morpholine with alcohols , solid-phase catalysts such as mixed metal oxides are commonly employed. researchgate.netrsc.org For instance, a CuO–NiO/γ–Al2O3 catalyst has been shown to be effective. researchgate.netrsc.org The catalytic cycle is believed to involve the adsorption of the alcohol onto the catalyst surface, followed by its dehydrogenation to the corresponding aldehyde. The amine then reacts with the surface-bound aldehyde, and the resulting intermediate is hydrogenated to the N-alkylated product. The active species are the metallic sites on the catalyst surface that facilitate the hydrogen transfer steps.

In reductive amination , catalysis can be involved in both the iminium ion formation and its subsequent reduction. Acid catalysis is often employed to accelerate the dehydration of the hemiaminal intermediate to the iminium ion. For the reduction step, transition metal catalysts can be used for catalytic hydrogenation. For example, half-sandwich iridium complexes have been investigated for transfer hydrogenative reductive amination. researchgate.net

More recently, photocatalysis has emerged as a powerful tool for the synthesis of substituted morpholines. These reactions often involve the generation of radical intermediates through photoinduced electron transfer, opening up new pathways for C-N bond formation.

Stereochemical Course and Mechanistic Implications of Chiral Reactions

The synthesis of 2-phenethylmorpholine does not typically involve the creation of a new stereocenter, as the phenethyl group is attached to the nitrogen atom. However, if a substituted phenethyl group were used, or if the morpholine ring itself were substituted at a carbon atom, stereochemical considerations would become crucial.

The stereochemical outcome of reactions involving the morpholine scaffold is of significant interest in medicinal chemistry, as many bioactive molecules contain chiral morpholine rings. Asymmetric synthesis of substituted morpholines often relies on catalytic methods. For instance, the asymmetric hydrogenation of enamines or imines derived from substituted morpholines can lead to chiral products with high enantioselectivity. The mechanism of such reactions involves the coordination of the substrate to a chiral metal catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand), followed by the stereoselective transfer of hydrogen to one face of the C=N double bond. The facial selectivity is dictated by the steric and electronic interactions between the substrate and the chiral ligand in the transition state.

Synthesis and Chemical Exploration of Derivatives and Analogues

Structural Modifications of the Phenethyl Substituent

Aromatic Ring Substitutions and Their Influence on Reactivity

The reactivity of the aromatic ring in the phenethyl moiety is significantly influenced by the nature of the substituents it carries. These substituents can be broadly classified as either activating or deactivating groups, which respectively increase or decrease the ring's reactivity towards electrophilic substitution. libretexts.orgfiveable.me

Activating Groups: Electron-donating groups such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups increase the electron density of the aromatic ring through resonance and inductive effects. fiveable.melibretexts.org This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles. For instance, a hydroxyl substituent can increase the reactivity of the benzene (B151609) ring by a factor of 1000 compared to unsubstituted benzene. libretexts.org

Deactivating Groups: Conversely, electron-withdrawing groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic substitution. libretexts.orgfiveable.me The nitro group, for example, can make the ring over 10 million times less reactive than benzene. libretexts.org Halogens are generally considered mild deactivators, with their deactivating strength increasing with electronegativity. libretexts.org

The position of substitution on the aromatic ring is also a critical factor. Activating groups typically direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct them to the meta position. masterorganicchemistry.com

Table 1: Influence of Aromatic Ring Substituents on Reactivity

| Substituent | Nature | Effect on Reactivity | Directing Influence |

| -OH, -OR | Electron-donating | Activating | ortho, para |

| -NH2, -NHR, -NR2 | Electron-donating | Activating | ortho, para |

| -NO2, -CN | Electron-withdrawing | Deactivating | meta |

| -C=O | Electron-withdrawing | Deactivating | meta |

| Halogens (F, Cl, Br, I) | Electron-withdrawing | Mildly Deactivating | ortho, para |

Alkyl Chain Elongation and Branching Effects

Modifications to the ethyl chain connecting the phenyl and morpholine (B109124) rings can significantly impact the molecule's conformational flexibility and its interactions with biological targets.

Chain Elongation: Increasing the length of the alkyl chain can alter the spatial relationship between the aromatic ring and the morpholine moiety. This can influence how the molecule binds to a receptor or enzyme active site.

Branching: Introducing branching on the alkyl chain, for example, by adding methyl or other alkyl groups, can introduce steric hindrance and restrict the molecule's rotational freedom. This can lead to more specific conformations, potentially enhancing binding affinity and selectivity for a particular target. Research on other molecular scaffolds has shown that such side-chain modifications can significantly alter binding and agonist properties. nih.gov Hydrophobization of side chains can also modulate the integrity of molecular complexes. nih.gov

Variations within the Morpholine Heterocycle

Ring Expansion and Contraction Reactions

Altering the size of the morpholine ring can lead to novel heterocyclic systems with different conformational preferences and biological activities.

Ring Expansion: Morpholine can undergo ring expansion to form larger heterocycles like 1,4-oxazepanes. One reported method involves the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions, which proceeds through an aziridinium (B1262131) cation intermediate. rsc.org Such reactions can be facilitated by neighboring group participation.

Ring Contraction: Ring contraction reactions, such as the Favorskii rearrangement or cationic rearrangements, can be employed to create smaller ring systems. wikipedia.org These reactions often involve the formation of a carbocation intermediate followed by bond migration. wikipedia.org

Introduction of Additional Heteroatoms or Functional Groups

The introduction of additional heteroatoms or functional groups into the morpholine ring can further modify its electronic properties and potential for intermolecular interactions.

Additional Heteroatoms: Replacing a carbon atom with another heteroatom, such as sulfur (to form a thiomorpholine (B91149) derivative) or an additional nitrogen (to form a piperazine (B1678402) derivative), can significantly alter the ring's pKa, polarity, and hydrogen bonding capabilities.

Functional Groups: Attaching functional groups like hydroxyl, amino, or carbonyl groups to the morpholine ring can provide additional points for interaction with biological targets. For instance, the introduction of a bridged morpholine moiety has been shown to be beneficial for certain central nervous system drug candidates. nih.gov

Structure-Reactivity Relationships in Novel Derivatives

The synthesis and evaluation of novel derivatives of 2-phenethylmorpholine have provided valuable insights into structure-reactivity relationships (SAR).

Systematic modifications of the phenethyl and morpholine moieties have allowed researchers to probe the chemical requirements for specific biological activities. For example, in the context of monoamine oxidase (MAO) inhibition, studies on related morpholine-containing chalcones have demonstrated that the nature and position of halogen substituents on the aromatic ring significantly influence inhibitory potency and selectivity for MAO-B. researchgate.net Specifically, a para-fluoro substituent was found to be potent. researchgate.net

Furthermore, research on other heterocyclic systems has shown that the presence of specific substituents, such as an aminoalkoxyimino side chain, can be crucial for antiproliferative activities. nih.gov The terminal amine in such side chains was found to be important, with a preference for a tertiary or a cyclic five-membered pyrrolidino ring. nih.gov These findings highlight the intricate relationship between a molecule's three-dimensional structure and its chemical reactivity and biological function.

Correlation of Chemical Structure with Reaction Selectivity

The selectivity of chemical reactions is highly dependent on the three-dimensional structure of the starting materials. In the context of 2-phenethylmorpholine analogues, stereoselectivity and regioselectivity are critical considerations during synthesis.

Regioselectivity: The position of substituents on the phenyl ring is another crucial factor. The synthesis of positional isomers such as 2-methylphenmetrazine (2-MPM), 3-methylphenmetrazine (3-MPM), and 4-methylphenmetrazine (4-MPM) demonstrates that synthetic pathways can be designed to control where a substituent is added to the aromatic ring. nih.gov Certain synthetic strategies may favor substitution at the meta or para positions relative to the morpholine substituent. google.com This control is vital as the location of the substituent dramatically influences the electronic environment and steric accessibility of the rest of the molecule, thereby dictating the selectivity of subsequent reactions.

Table 1: Structural Isomers of Phenmetrazine

| Compound Name | Isomer Type | Key Structural Feature |

|---|---|---|

| Phenmetrazine | Stereoisomer (trans) | Methyl and phenyl groups are on opposite sides of the morpholine ring plane. wikipedia.org |

| Pseudophenmetrazine | Stereoisomer (cis) | Methyl and phenyl groups are on the same side of the morpholine ring plane. wikipedia.org |

| 2-Methylphenmetrazine | Positional Isomer | Methyl group is at the ortho-position of the phenyl ring. nih.gov |

| 3-Methylphenmetrazine | Positional Isomer | Methyl group is at the meta-position of the phenyl ring. nih.gov |

| 4-Methylphenmetrazine | Positional Isomer | Methyl group is at the para-position of the phenyl ring. nih.gov |

Influence of Substituent Electronic and Steric Properties

The electronic and steric properties of substituents are fundamental descriptors that help rationalize and predict chemical behavior. By systematically varying substituents on the 2-phenethylmorpholine framework, researchers can fine-tune the molecule's properties.

Electronic Properties: Substituents can be broadly classified as electron-donating or electron-withdrawing.

Electron-withdrawing groups (EWGs) , such as halo groups (e.g., -F, -Cl), pull electron density away from the phenyl ring. The synthesis of analogues like 3-fluorophenmetrazine (B1651833) (3-FPM) and 3-chlorophenmetrazine introduces an inductive effect that can alter the reactivity of the aromatic ring and the basicity of the morpholine nitrogen. google.comwikipedia.org

Electron-donating groups (EDGs) , such as alkyl groups (e.g., -CH₃), push electron density into the phenyl ring. This is seen in derivatives like 3-methylphenmetrazine and 4-methylphenmetrazine. nih.gov This increased electron density can influence the molecule's susceptibility to electrophilic attack and modify its interaction with other chemical species.

The quantitative description of these electronic effects is essential for establishing clear structure-reactivity relationships. nih.gov

Steric Properties: Steric effects relate to the size and spatial arrangement of substituents.

Steric Hindrance: Bulky substituents can physically block access to a potential reaction site, thereby forcing a reaction to occur at a less hindered position. This principle can be used to enhance reaction selectivity. nih.gov For example, substitution on the morpholine nitrogen, as seen in the N-methyl analogue phendimetrazine, introduces steric bulk around the nitrogen atom, which can influence its availability to participate in chemical reactions. google.com

Theoretical and Computational Chemistry Studies on 2 Phenethylmorpholine Hydrochloride

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the potential chemical reactions a molecule can undergo. By mapping out the potential energy surface of a reaction, chemists can understand the step-by-step process of bond breaking and formation.

To understand how 2-phenethylmorpholine might be synthesized or how it might react, computational chemists can simulate reaction pathways. rsc.org For instance, a common synthesis of morpholines involves the reaction of amino alcohols. organic-chemistry.org A theoretical study could model the reaction pathway for the formation of 2-phenethylmorpholine from a suitable precursor, such as the cyclization of an N-substituted diethanolamine (B148213) derivative. These simulations would identify the transition state structures—the highest energy points along the reaction coordinate—and calculate the activation energy (energy barrier) for each step. rsc.org A lower energy barrier indicates a faster reaction rate. Computational studies have been successfully used to elucidate complex reaction mechanisms for the synthesis of various heterocyclic compounds. rsc.org

A hypothetical reaction pathway analysis for a plausible synthetic step is detailed in Table 2.

Table 2: Hypothetical Energy Profile for a Key Step in a 2-Phenethylmorpholine Synthesis Reaction This table is for illustrative purposes and contains hypothetical data.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials. |

| Transition State 1 | +25.5 | Energy barrier for the initial bond formation. |

| Intermediate | -5.2 | A stable species formed during the reaction. |

| Transition State 2 | +15.8 | Energy barrier for a subsequent rearrangement. |

| Products | -20.1 | The final products of the reaction step. |

Many chemical reactions can yield more than one product. Computational modeling can predict which product is more likely to form (regioselectivity) and the three-dimensional arrangement of the atoms in the product (stereochemistry). For 2-phenethylmorpholine, which contains a stereocenter at the 2-position of the morpholine (B109124) ring, understanding the factors that control the formation of one enantiomer over the other is crucial. By calculating the energies of the different transition states leading to different stereoisomers, it is possible to predict the stereochemical outcome of a reaction. Such predictions are invaluable in designing synthetic routes that produce a specific, desired isomer. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (in non-biological systems)

While quantum mechanics is excellent for studying the electronic properties of static structures, molecular dynamics (MD) simulations are used to explore the movement of atoms and molecules over time. nih.govnih.govresearchgate.net This provides insight into the dynamic behavior of 2-phenethylmorpholine hydrochloride.

In a non-biological context, MD simulations can be used to study the conformational flexibility of the 2-phenethylmorpholine molecule. The phenethyl group and the morpholine ring can rotate around the connecting single bond, leading to various three-dimensional arrangements or conformers. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformation is important as it can influence the molecule's physical and chemical properties.

Furthermore, MD simulations are well-suited to study intermolecular interactions in a condensed phase, such as in a solvent or in the solid state. For this compound, simulations could model how the protonated morpholine nitrogen and the chloride ion interact with each other and with surrounding solvent molecules. These simulations provide a detailed picture of the solvation shell and the non-covalent interactions (hydrogen bonds, van der Waals forces) that govern the behavior of the compound in solution.

Table 3 illustrates the type of information that could be obtained from a conformational analysis using molecular dynamics.

Table 3: Hypothetical Conformational Analysis of 2-Phenethylmorpholine This table is for illustrative purposes and contains hypothetical data.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Anti) | 175° | 0.0 | 75 |

| 2 (Gauche) | 65° | 1.2 | 20 |

| 3 (Gauche) | -68° | 1.5 | 5 |

Development and Application of Chemoinformatics Tools

Chemoinformatics tools have become indispensable in modern chemistry for accelerating the discovery and development of new chemical entities. By leveraging computational power, these tools enable the prediction of molecular properties and reactivity, thereby reducing the time and resources required for experimental studies. For a compound such as this compound, chemoinformatics offers a powerful lens through which to investigate its chemical behavior and potential applications. This section will delve into the theoretical application of Quantitative Structure-Reactivity Relationship (QSRR) studies and machine learning approaches to this specific molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the structural features of a molecule and its chemical reactivity. While specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be readily applied to predict its reactivity.

A hypothetical QSRR study on this compound would commence with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, including:

Topological descriptors: These describe the connectivity of atoms within the molecule, such as the Wiener index or the Balaban J index.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical descriptors: These relate to properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability.

Once a comprehensive set of descriptors is generated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or principal component regression (PCR), would be employed to build a model that links a subset of these descriptors to a specific measure of reactivity. The reactivity parameter could be, for instance, the rate constant of a particular reaction, the equilibrium constant, or a measure of its binding affinity to a biological target.

For morpholine derivatives, 3D-QSAR studies have been particularly insightful. nih.gov In a hypothetical 3D-QSAR study of this compound, the molecule would be placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom would be calculated at each grid point. These interaction fields would then be used as the independent variables in a PLS analysis to predict reactivity. Such a study could reveal which regions of the molecule are sensitive to steric bulk or electronic substitutions, thereby guiding the design of analogues with modified reactivity.

A hypothetical QSRR model for predicting the reactivity of a series of phenethylmorpholine analogs might be represented by the following equation:

Reactivity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN

The performance of the resulting QSRR model would be rigorously validated using both internal and external validation techniques to ensure its predictive power.

Table 1: Illustrative QSRR Descriptors and Their Potential Impact on the Reactivity of this compound

| Descriptor Class | Example Descriptor | Potential Influence on Reactivity |

| Topological | Wiener Index | Can correlate with molecular branching and compactness, affecting accessibility of reactive sites. |

| Geometrical | Molecular Surface Area | Influences intermolecular interactions and solvation, which in turn affect reaction rates. |

| Electronic | LUMO Energy | A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack. |

| Physicochemical | LogP | Affects the partitioning of the molecule between different phases, which can be crucial in multiphasic reaction systems. |

This table illustrates the types of descriptors that would be considered in a QSRR study and their general influence on chemical reactivity.

Machine Learning Approaches for Chemical Prediction and Design

Machine learning (ML) has emerged as a powerful extension of traditional QSAR and QSRR methods, capable of handling vast and complex chemical data to make predictions about molecular properties and activities. researchgate.netmdpi.com For this compound, ML models could be developed to predict a wide range of characteristics, from fundamental physicochemical properties to biological activities and potential toxicities. iapchem.org

The development of an ML model for this compound would typically involve the following steps:

Data Curation: A large dataset of molecules with known properties or activities would be assembled. For instance, to predict the binding affinity of this compound to a specific receptor, a dataset of diverse compounds with their experimentally determined binding affinities for that receptor would be required.

Molecular Representation: The molecules in the dataset would be converted into machine-readable formats. Common representations include Simplified Molecular Input Line Entry System (SMILES) strings, molecular fingerprints (e.g., ECFP4), or molecular graphs. researchgate.net

Model Training: A machine learning algorithm would be trained on the curated dataset. A variety of algorithms could be employed, each with its own strengths and weaknesses. Common choices include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov

Support Vector Machines (SVM): A powerful classification and regression method that finds an optimal hyperplane to separate data points.

Gradient Boosting Machines (e.g., XGBoost, LightGBM): Ensemble techniques that build models in a sequential manner, with each new model correcting the errors of the previous one.

Deep Neural Networks (DNN): Complex, multi-layered networks that can learn intricate patterns in data, particularly useful for large and high-dimensional datasets. stocktitan.net

Model Evaluation and Validation: The performance of the trained model would be assessed using various metrics, such as the coefficient of determination (R²), root mean square error (RMSE) for regression tasks, and accuracy, precision, and recall for classification tasks.

For this compound, a machine learning model could be used to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is a critical step in drug discovery. iapchem.orgmdpi.com A hypothetical output from such a predictive model is presented in Table 2.

Table 2: Hypothetical Machine Learning-Based ADMET Prediction for this compound

| Property | Predicted Value/Class | Confidence Score |

| Human Intestinal Absorption | High | 0.85 |

| Blood-Brain Barrier Penetration | Likely | 0.78 |

| CYP2D6 Inhibition | Unlikely | 0.92 |

| Ames Mutagenicity | Non-mutagenic | 0.89 |

| hERG Blockade | Low Risk | 0.95 |

This interactive table showcases the kind of predictive information that can be generated using machine learning, providing valuable insights long before a compound is synthesized and tested in the lab.

Furthermore, generative machine learning models could be employed for the de novo design of novel phenethylmorpholine derivatives with optimized properties. These models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can learn the underlying patterns in a given set of molecules and then generate new, chemically valid structures with desired characteristics.

Applications of 2 Phenethylmorpholine Hydrochloride in General Organic Synthesis and Materials Chemistry

Role as a Versatile Synthetic Building Block for Complex Molecules

There is no significant evidence in peer-reviewed literature to suggest that 2-phenethylmorpholine hydrochloride is widely employed as a versatile synthetic building block for the construction of complex molecules. While theoretically its secondary amine and aromatic ring could be functionalized, there are no established protocols or notable examples of its use as a common synthon in total synthesis or other complex molecule construction. Chemical supplier databases classify it as a heterocyclic building block, but its practical application in this role is not documented in research.

Utility as a Reagent or Auxiliary in Specific Chemical Transformations

No specific applications of this compound as a reagent or chiral auxiliary in chemical transformations have been found in the scientific literature. The concept of a chiral auxiliary, a temporary chiral moiety used to induce stereoselectivity, is well-established in organic synthesis. However, there is no indication that 2-phenethylmorpholine has been developed or utilized for this purpose. Its potential use as a base or nucleophilic catalyst is also not documented in any specific, named reactions or common synthetic methodologies.

Contribution to the Synthesis of Diverse Heterocyclic Systems

The role of this compound as a precursor for the synthesis of other diverse heterocyclic systems is not described in available research. Methodologies involving ring-opening, rearrangement, or intramolecular cyclization originating from this specific compound to form other heterocyclic frameworks like piperazines or oxazepines have not been reported.

Precursor for Advanced Chemical Materials (non-biological applications)

There is no literature to support the use of this compound as a precursor for advanced chemical materials. Searches for polymers, metal-organic frameworks (MOFs), or coordination polymers derived from this compound have yielded no results. The functionalization of this molecule to create monomers for polymerization or ligands for material synthesis does not appear to be a current area of research or application.

Future Directions and Emerging Research Frontiers

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes for morpholine (B109124) derivatives. A key focus is the use of more environmentally benign reagents and reaction conditions. For instance, recent research has highlighted a one- or two-step, redox-neutral protocol for morpholine synthesis from 1,2-amino alcohols using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. nih.gov This method offers significant environmental and safety benefits over traditional approaches. nih.gov Another green strategy is the reductive amination of carboxylic acids, which are abundant and accessible carbon sources, using heterogeneous catalysts under molecular hydrogen. rsc.org For the synthesis of 2-Phenethylmorpholine, this could involve the reductive amination of phenylacetic acid derivatives with morpholine. Furthermore, metal-free protocols for the synthesis of substituted morpholines are being explored, such as the one-pot reaction of aziridines with halogenated alcohols using ammonium (B1175870) persulfate, which avoids the use of transition metal catalysts. beilstein-journals.org

| Parameter | Traditional Method | Green Alternative 1 | Green Alternative 2 |

| Starting Materials | Diethanolamine (B148213), Phenethyl halide | Phenylethanolamine, Ethylene sulfate | Phenylacetic acid, Morpholine |

| Reagents/Catalysts | Strong acids, Metal catalysts | Potassium tert-butoxide | Heterogeneous Pt-Mo catalyst |

| Solvents | Often chlorinated solvents | More benign solvents | Water or recyclable solvents |

| Byproducts | Metal waste, Acidic waste | Fewer byproducts | Water |

| Reaction Conditions | High temperatures, Harsh conditions | Milder conditions | Mild temperature and pressure |

Integration of Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of synthetic routes for compounds like 2-Phenethylmorpholine hydrochloride. Automated flow chemistry, for example, allows for precise control over reaction parameters, leading to higher yields, increased purity, and enhanced safety, particularly for reactions that are difficult to control in batch processes. researchgate.netnih.gov HTE platforms enable the rapid screening of a wide array of catalysts, solvents, and reaction conditions in parallel, significantly accelerating the optimization process. nih.gov For the synthesis of 2-Phenethylmorpholine, an HTE approach could be used to quickly identify the optimal conditions for the coupling of a phenethyl precursor with a morpholine precursor. This combination of automation and high-throughput screening can dramatically reduce the time and resources required for synthetic route development. chemrxiv.org

| HTE Parameter | Variable 1 | Variable 2 | Variable 3 | Variable n |

| Catalyst | Palladium-based | Nickel-based | Copper-based | ... |

| Ligand | Phosphine-based | N-heterocyclic carbene | ... | ... |

| Solvent | Toluene | Dioxane | Acetonitrile (B52724) | ... |

| Base | Sodium carbonate | Potassium phosphate (B84403) | Triethylamine (B128534) | ... |

| Temperature (°C) | 80 | 100 | 120 | ... |

| Yield (%) | Varies | Varies | Varies | Varies |

Advanced Computational Tools for De Novo Design and Optimization

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. For a target molecule like this compound, computational methods can be used to design and optimize synthetic pathways. frontiersin.org Quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate reaction mechanisms, helping to predict the most favorable reaction conditions and potential byproducts. nih.gov De novo design algorithms can generate novel analogues of 2-Phenethylmorpholine with potentially improved properties, and retrosynthetic software can propose viable synthetic routes based on known chemical reactions. nih.gov These computational tools, when used in conjunction with experimental work, can significantly streamline the research and development process.

| Computational Tool | Application in Synthesis of 2-Phenethylmorpholine | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of reaction energy barriers for different synthetic routes. nih.gov | Identification of the most energetically favorable pathway. |

| Molecular Dynamics (MD) | Simulation of solvent effects and conformational preferences of reactants and intermediates. | Optimization of solvent and reaction conditions. |

| Retrosynthesis Software | Generation of potential synthetic pathways from commercially available starting materials. | Proposal of novel and efficient synthetic strategies. |

| De Novo Design Algorithms | Design of new 2-Phenethylmorpholine analogues with desired properties. | Identification of new synthetic targets with potentially enhanced activity. |

Exploration of Novel Reactivity Patterns and Reaction Systems

The discovery of novel reactivity patterns offers new avenues for the synthesis of complex molecules. For the preparation of 2-Phenethylmorpholine, emerging techniques such as C-H activation and photoredox catalysis hold significant promise. rsc.orgresearchgate.net C-H activation strategies could enable the direct coupling of a phenethylamine (B48288) derivative with a morpholine precursor, avoiding the need for pre-functionalized starting materials. rsc.org Photocatalytic methods, which utilize visible light to drive chemical reactions, can often proceed under milder conditions and offer unique selectivity compared to traditional thermal reactions. researchgate.net For example, a photocatalytic approach could be envisioned for the coupling of a phenethyl radical with morpholine.

Interdisciplinary Research at the Interface of Synthetic and Theoretical Chemistry

The synergy between synthetic and theoretical chemistry is a powerful driver of innovation. For the synthesis of this compound, an interdisciplinary approach that combines experimental work with computational modeling can provide a deeper understanding of the underlying reaction mechanisms. nih.gov Theoretical calculations can predict the outcomes of reactions, guide the design of experiments, and explain unexpected results. nih.gov For example, DFT studies could be used to rationalize the regioselectivity of a particular C-H activation reaction or to predict the most effective catalyst for a given transformation. This iterative cycle of prediction, experimentation, and refinement can lead to the development of highly optimized and efficient synthetic routes.

Q & A

Q. What are the standard synthetic pathways for 2-Phenethylmorpholine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including alkylation of morpholine derivatives with phenethyl groups under controlled pH and temperature. Key steps include:

- Alkylation : Reaction of morpholine with 2-phenethyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Hydrochloride formation : Acidification with HCl in ethanol to precipitate the hydrochloride salt, ensuring >95% purity via recrystallization . Optimization focuses on solvent choice, stoichiometry, and reaction time to minimize byproducts like secondary amines or oxidized derivatives .

Q. How does the hydrochloride form enhance the compound’s utility in biological studies?

The hydrochloride salt improves aqueous solubility and stability, facilitating dissolution in physiological buffers for in vitro assays (e.g., receptor binding studies). This is critical for maintaining consistent dosing in pharmacokinetic experiments .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 226.1) .

Advanced Questions

Q. What strategies are employed to achieve enantiomeric purity in this compound synthesis?

Enantioselective synthesis methods include:

- Chiral resolution : Use of chiral auxiliaries (e.g., (R,R)-SalenCo complexes) during alkylation to favor specific stereoisomers .

- Kinetic resolution : Catalytic asymmetric hydrogenation with Rh(I)-BPPM complexes to isolate the pharmacologically active (R)-enantiomer . Purity is validated via chiral HPLC using cellulose-based columns .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects)?

Systematic approaches include:

- Dose-response profiling : Testing compound efficacy across concentrations (e.g., 1–100 µM) to identify threshold effects .

- Model specificity : Comparing results across cell lines (e.g., neuronal SH-SY5Y vs. bacterial cultures) to clarify mechanism-dependent outcomes . Meta-analyses following Cochrane guidelines (e.g., PRISMA frameworks) are recommended to reconcile conflicting data .

Q. What experimental models are used to evaluate the compound’s protective effects against oxidative stress?

- In vitro : Hydrogen peroxide (H₂O₂)-induced oxidative stress in neuronal cells, measuring glutathione depletion and caspase-3 activation .

- In vivo : Rodent models of neurodegenerative diseases (e.g., MPTP-induced Parkinsonism) with biomarkers like lipid peroxidation (MDA levels) .

Q. How does this compound interact with CNS receptors, and what methodological tools are used to study this?

- Radioligand binding assays : Competition studies with [³H]-Dopamine D2 receptors to calculate IC₅₀ values .

- Functional assays : Measurement of cAMP modulation in HEK293 cells expressing adrenergic receptors . Structural insights are obtained via molecular docking simulations using PubChem 3D conformers .

Methodological Notes

- Safety protocols : Despite limited hazard classification (GHS), handle with PPE (gloves, goggles) due to potential irritancy .

- Data validation : Cross-reference synthesis yields and bioactivity data with PubChem/ECHA entries to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.